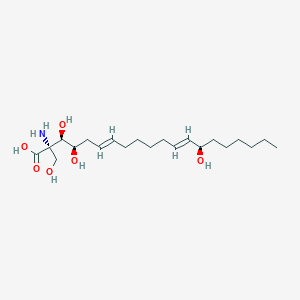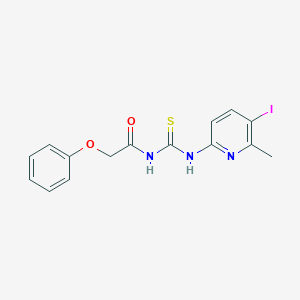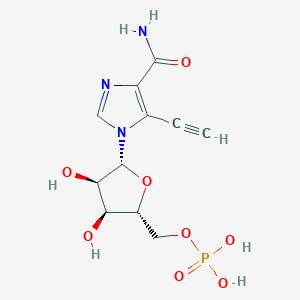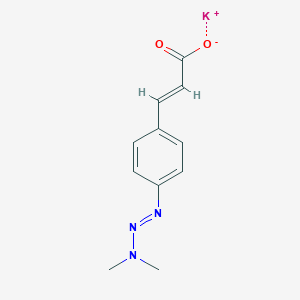
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate (TDCPP) is a flame retardant that has been widely used in various consumer products such as furniture, electronics, and textiles. It is a halogenated organic compound that is known for its ability to reduce the flammability of materials. However, the use of TDCPP has raised concerns about its potential health and environmental impacts.
Wirkmechanismus
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate works by interfering with the combustion process. It reacts with the free radicals produced during the combustion process and forms stable char that acts as a barrier to heat and oxygen. This prevents the material from igniting and spreading the fire.
Biochemical and Physiological Effects:
Studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can have adverse effects on human health and the environment. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can cause liver, kidney, and thyroid damage. In addition, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been found to be persistent in the environment and can accumulate in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a well-studied compound, and there are numerous published studies on its properties and effects. However, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate also has limitations for lab experiments. It is a halogenated compound, which can make it difficult to dispose of safely. In addition, the potential health and environmental impacts of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate. One area of research is focused on developing alternative flame retardants that are less harmful to human health and the environment. Another area of research is focused on understanding the long-term effects of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate exposure on human health and the environment. Finally, there is a need for more research on the fate and transport of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate in the environment, including its persistence and accumulation in living organisms.
Conclusion:
In conclusion, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate is a widely used flame retardant that has been extensively studied for its properties and effects. While it is effective at reducing the flammability of materials, it also has potential health and environmental impacts that must be carefully considered. Further research is needed to develop safer alternatives and understand the long-term effects of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate exposure.
Synthesemethoden
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate is synthesized by reacting 2,4-dibromo-6-methylphenol with phthalic anhydride in the presence of a catalyst. The reaction produces Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate as a white crystalline solid with a melting point of 210-212°C. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been extensively studied for its flame retardant properties. It is commonly used in the production of polyurethane foam, which is widely used in furniture and bedding. Studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can significantly reduce the flammability of polyurethane foam and other materials. In addition, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been studied for its potential use in other applications such as plastics, textiles, and electronics.
Eigenschaften
CAS-Nummer |
137656-90-7 |
|---|---|
Produktname |
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate |
Molekularformel |
C27H20Br6O6 |
Molekulargewicht |
919.9 g/mol |
IUPAC-Name |
tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H20Br6O6/c1-12-4-16(28)9-19(31)24(12)37-22(34)7-15(27(36)39-26-14(3)6-18(30)11-21(26)33)8-23(35)38-25-13(2)5-17(29)10-20(25)32/h4-6,9-11,15H,7-8H2,1-3H3 |
InChI-Schlüssel |
UULZLBSSZGWLMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
Synonyme |
3Br2Sal tricarballylate tris(3,5-dibromosalicyl) tricarballylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)


![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)


![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)